molecular formula C13H16O B13600023 5-Methyl-6-phenylhex-5-en-2-one

5-Methyl-6-phenylhex-5-en-2-one

Cat. No.: B13600023
M. Wt: 188.26 g/mol
InChI Key: XVNOAJAMHLIWKU-ZHACJKMWSA-N
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Description

5-Methyl-6-phenylhex-5-en-2-one: is an organic compound with the molecular formula C13H16O It is characterized by a hexenone structure with a phenyl group and a methyl group attached to the hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenylhex-5-en-2-one typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde and 4-methylpent-3-en-2-one. This reaction is usually catalyzed by a base such as sodium hydroxide.

    Dehydration: The aldol product undergoes dehydration to form the desired enone structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Methyl-6-phenylhex-5-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the enone moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylhexenones.

Scientific Research Applications

5-Methyl-6-phenylhex-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenylhex-5-en-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6-phenylhex-5-en-2-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.

    6-Phenylhex-5-en-2-one: Lacks the methyl group at the 5-position.

    5-Methyl-6-phenylhexane-2-one: Contains a saturated hexane chain instead of an unsaturated hexene chain.

Uniqueness

5-Methyl-6-phenylhex-5-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its enone structure allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(E)-5-methyl-6-phenylhex-5-en-2-one

InChI

InChI=1S/C13H16O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3/b11-10+

InChI Key

XVNOAJAMHLIWKU-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CCC(=O)C

Canonical SMILES

CC(=CC1=CC=CC=C1)CCC(=O)C

Origin of Product

United States

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